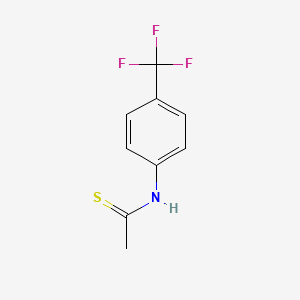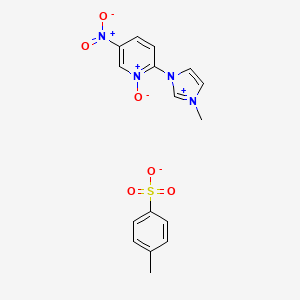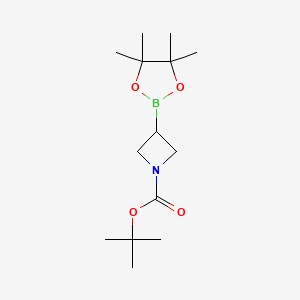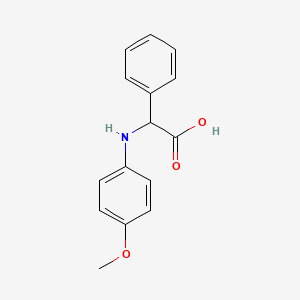
5-((2-chloro-6-fluorobenzyl)oxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2-chloro-6-fluorobenzyl)oxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C23H22ClFN2O3 and its molecular weight is 428.89. The purity is usually 95%.
BenchChem offers high-quality 5-((2-chloro-6-fluorobenzyl)oxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2-chloro-6-fluorobenzyl)oxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds structurally similar to "5-((2-chloro-6-fluorobenzyl)oxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one" have been explored for their anticancer properties. For instance, novel fluoro-substituted benzo[b]pyrans have shown anti-lung cancer activity. These compounds, upon undergoing various chemical reactions, yielded derivatives that exhibited anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations (Hammam et al., 2005).
Radiopharmaceutical Applications
Another application involves the synthesis of potent nonpeptide CCR1 antagonists labeled with fluorine-18 for potential use in positron emission tomography (PET) imaging. This synthesis demonstrates the compound's relevance in developing diagnostic tools for diseases characterized by CCR1 expression (Mäding et al., 2006).
Antimicrobial Activity
Derivatives containing the fluoro-benzyl moiety have been reported to possess promising antimicrobial activity. For instance, microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine showcased significant antimicrobial effects against both gram-positive and gram-negative bacteria as well as fungi. The presence of the fluorine atom was essential for enhancing this activity, highlighting the compound's potential in antimicrobial drug development (Desai et al., 2013).
Molecular Interaction Studies
The compound's related structures have been used to study molecular interactions, such as π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives. These studies provide insights into the nucleophilic/electrophilic nature of certain groups and their influence on interaction energies, which is crucial for the design of molecules with specific binding properties (Ahmed et al., 2020).
Logic Gate Development
Compounds with the pyrazolone-ring unit have been explored for their reversible photochromic properties and potential in logic gate development. This application demonstrates the compound's utility in molecular electronics and photonics, providing a foundation for the development of novel photo-switchable materials (Xie et al., 2009).
Eigenschaften
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN2O3/c24-20-7-4-8-21(25)19(20)15-30-23-16-29-18(13-22(23)28)14-26-9-11-27(12-10-26)17-5-2-1-3-6-17/h1-8,13,16H,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAYUJOBWHMSJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=C(C=CC=C3Cl)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-chloro-6-fluorobenzyl)oxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2538680.png)



![2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(2-methylphenyl)acetamide](/img/structure/B2538687.png)
![6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2538689.png)
![[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]methyl cyanide](/img/structure/B2538690.png)
![N-[1-(1,3-Oxazol-4-yl)propyl]but-2-ynamide](/img/structure/B2538691.png)

![N-(4-methoxyphenyl)-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2538697.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2538698.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2538699.png)